molecular formula C8H18ClNO B1358177 trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride CAS No. 178972-33-3

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride

Cat. No.: B1358177
CAS No.: 178972-33-3
M. Wt: 179.69 g/mol
InChI Key: RKXAGLQDXWJBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride typically involves the reduction of a precursor compound, such as trans-4-(Aminomethyl)cyclohexanone, using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent like methanol . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the precursor compound under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is used as a building block in the synthesis of complex organic molecules. It is valuable in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of amino alcohols with biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: Its structural features make it a candidate for designing molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals used in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXAGLQDXWJBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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